molecular formula C24H27NO4 B2675081 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid CAS No. 2137780-67-5

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid

Cat. No.: B2675081
CAS No.: 2137780-67-5
M. Wt: 393.483
InChI Key: WBEPFERYCYWNOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the free amine to participate in subsequent coupling reactions .

Biological Activity

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid, also known by its CAS number 2137780-67-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H27NO4
  • Molecular Weight : 393.48 g/mol
  • IUPAC Name : 3-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known for its role in enhancing the lipophilicity of compounds, which may influence their absorption and distribution within biological systems.

Antiproliferative Effects

Research has indicated that derivatives of this compound can exhibit significant antiproliferative effects. For instance, studies on related compounds have shown that they can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in vitro. The most effective derivatives reduced cell viability by approximately 25% at high concentrations, suggesting a potential for therapeutic applications in cancer treatment .

Cytokine Modulation

Cytokine release assays demonstrated that certain derivatives can modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound were shown to decrease TNF-α production by up to 60% at optimal doses. This suggests a role in managing inflammatory responses, which could be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases .

Study on PBMCs

In a study evaluating the effects of various derivatives on PBMCs:

  • Objective : To assess toxicity and cytokine modulation.
  • Methodology : Cells were treated with compounds at varying concentrations (10 µg/mL to 100 µg/mL).
  • Findings :
    • Viability remained above 90% across treatments.
    • Significant reductions in TNF-α and IL-10 levels were observed with select derivatives.
CompoundTNF-α Reduction (%)IL-10 Increase (%)
Compound A6020
Compound B4515
Compound C3025

This data indicates that while some derivatives effectively reduce pro-inflammatory cytokines, others may enhance anti-inflammatory responses through IL-10 modulation .

Antimicrobial Activity

Preliminary tests have suggested potential antimicrobial properties against various pathogens. However, further studies are necessary to establish a comprehensive profile of antimicrobial efficacy and the specific mechanisms involved.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)14-13-16-7-1-6-12-22(16)25-24(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEPFERYCYWNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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